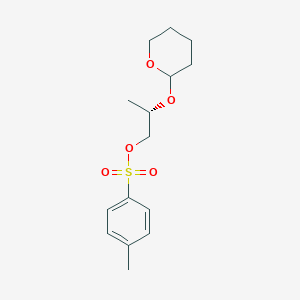

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate

説明

特性

IUPAC Name |

[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRBILLHZJTIAZ-CFMCSPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471145 | |

| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42274-61-3 | |

| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

THP Protection of the Secondary Alcohol

The starting material is typically a chiral secondary alcohol such as (2S)-2-hydroxypropyl derivative. The hydroxyl group is protected by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, commonly pyridinium p-toluenesulfonate (PPTS), under anhydrous conditions. This reaction forms the tetrahydropyranyl ether, stabilizing the alcohol functionality for subsequent transformations.

- Reaction conditions: Dry dichloromethane (CH2Cl2) as solvent, room temperature or slightly below, with stirring for 30 minutes to several hours.

- Key considerations: Anhydrous environment is critical to prevent hydrolysis of the THP group. Reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Sulfonation to Form the Tosylate

The THP-protected alcohol intermediate is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This step converts the free hydroxyl group into a tosylate ester, which is an excellent leaving group for nucleophilic substitution reactions.

- Reaction conditions: Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), low temperature (0 °C to room temperature), with stirring for several hours.

- Workup: The reaction mixture is quenched with aqueous sodium bicarbonate solution to neutralize excess acid, followed by extraction with organic solvents, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

- Purification: Flash column chromatography on silica gel is typically employed to isolate the pure tosylate product.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Notes |

|---|---|---|

| THP Protection | 3,4-dihydro-2H-pyran (1.5–2 equiv), PPTS (catalytic), dry CH2Cl2, 0 °C to RT, 30 min–2 h | Anhydrous conditions essential; monitor by TLC/NMR |

| Tosylation | 4-methylbenzenesulfonyl chloride (1.1 equiv), pyridine or triethylamine (2 equiv), dry CH2Cl2 or THF, 0 °C to RT, 2–6 h | Base scavenges HCl; low temperature controls side reactions |

| Workup | Quench with saturated NaHCO3, extract with DCM or EtOAc, dry over MgSO4 | Remove acidic byproducts |

| Purification | Flash chromatography (silica gel), eluent: hexane/ethyl acetate gradient | Yields typically 60–80% |

Research Findings and Optimization

Reaction Monitoring and Yield Optimization

- Temperature control: Maintaining low temperature during tosylation minimizes side reactions such as elimination or over-sulfonation.

- Anhydrous environment: Prevents hydrolysis of the THP protecting group, which is sensitive to moisture.

- Catalyst choice: PPTS is preferred for THP protection due to its mild acidity and compatibility with sensitive substrates.

- Purity assessment: High-performance liquid chromatography (HPLC) and NMR spectroscopy confirm product purity (>95%) and stereochemical integrity.

Stereochemical Considerations

- The (2S) stereochemistry is preserved throughout the synthesis by careful control of reaction conditions.

- THP protection is regio- and stereoselective under kinetic control (low temperature, short reaction time).

- Deprotection (if needed) is performed under mild acidic conditions to avoid racemization or tosylate hydrolysis.

Scale-Up and Industrial Production

- Batch or continuous flow reactors are employed for efficient mixing and temperature control.

- Purification steps include distillation and recrystallization to achieve high purity.

- Process parameters are optimized to maximize yield and minimize impurities.

Analytical Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR Spectroscopy (1H, 13C) | Structural confirmation | THP signals at δ 4.5–4.7 ppm; aromatic tosyl protons at δ 7.2–7.8 ppm |

| Mass Spectrometry (HRMS, LC-MS) | Molecular weight verification | Molecular ion peak consistent with C15H22O5S (MW ~314.4 g/mol) |

| HPLC | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm, purity >95% |

| TLC | Reaction monitoring | Rf values distinguish starting material, intermediate, and product |

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| THP Protection | 3,4-dihydro-2H-pyran, PPTS | Dry CH2Cl2, 0 °C to RT, 30 min–2 h | 70–85 | Anhydrous, mild acid catalyst |

| Tosylation | 4-methylbenzenesulfonyl chloride, pyridine | Dry CH2Cl2, 0 °C to RT, 2–6 h | 60–80 | Base neutralizes HCl, low temp control |

| Purification | Flash chromatography | Silica gel, hexane/ethyl acetate | — | Ensures high purity |

作用機序

The compound exerts its effects primarily through its functional groups:

Tetrahydropyranyl Ether: Protects alcohols by forming a stable, acid-labile ether.

Tosylate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

Alcohol Protection: The tetrahydropyranyl group protects hydroxyl groups from unwanted reactions.

Nucleophilic Substitution:

類似化合物との比較

Key Observations:

Steric and Electronic Effects: The THP group in the target compound enhances steric protection of the alcohol, improving stability compared to simpler sulfonates like methyl p-toluenesulfonate (unprotected). However, it is less sterically hindered than the isoindole-dione derivative (complexity index: 594 vs. 314) . The THK-5351 precursor incorporates a bulkier aromatic system (quinoline-pyridine), increasing molar mass (563.7 vs. 314.4) and altering solubility for blood-brain barrier penetration in PET imaging .

Reactivity :

- Tosyl groups in all compounds act as leaving groups, but the isoindole-dione derivative ’s electron-withdrawing substituents accelerate nucleophilic substitution compared to the THP-protected analogue .

Biological Relevance :

- Unlike glycolipid derivatives (e.g., compounds), the target lacks fatty acid chains, limiting its role in membrane interactions but enhancing synthetic versatility .

Commercial and Industrial Relevance

Suppliers like Synblock (Catalog #CB11895) and Shanghai Yuanye (Price: ¥2,790/g) emphasize its role in high-value pharmaceutical research . Its niche applications contrast with bulkier, less stable derivatives (e.g., isoindole-dione compound), which are less commercially prevalent .

生物活性

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate, with the CAS number 42274-61-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is C15H22O5S, with a molar mass of 314.4 g/mol. The predicted density is approximately 1.21 g/cm³, and it has a predicted boiling point of around 452.4 °C. The compound is classified as an irritant and should be stored under controlled conditions (2–8 °C) to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C15H22O5S |

| Molar Mass | 314.4 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 452.4 °C |

| Storage Conditions | 2–8 °C |

| Sensitivity | Irritant |

Biological Activity

The biological activity of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is primarily linked to its potential as an inhibitor of specific biochemical pathways involved in disease processes.

Research indicates that compounds with similar structural motifs may act as inhibitors of the transforming growth factor beta receptor I (TGF-β R1), also known as ALK5. This receptor plays a crucial role in various pathological conditions, including fibrosis and cancer progression. Inhibition of ALK5 can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .

Case Studies and Research Findings

- Inhibition Studies : A study focusing on related compounds demonstrated that certain derivatives exhibited potent inhibition of ALK5 autophosphorylation with IC50 values in the low nanomolar range (e.g., 25 nM). Such findings suggest that (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate could similarly influence ALK5 activity, although specific data on this compound remains limited .

- Pharmacokinetics : Compounds structurally similar to (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate have shown favorable pharmacokinetic profiles, indicating potential for oral bioavailability and low toxicity in vivo. For instance, a related compound demonstrated significant tumor growth inhibition in xenograft models without observable toxicity at therapeutic doses .

- Cellular Assays : In vitro assays have suggested that compounds with similar functionalities can modulate cell signaling pathways associated with proliferation and apoptosis. The ability to inhibit key receptors like ALK5 may lead to decreased cellular proliferation in cancerous tissues, highlighting the therapeutic potential of such compounds .

Q & A

Basic: What are the optimal synthetic conditions for (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate to maximize yield and purity?

Methodological Answer:

- Step 1: THP Protection

React (2S)-1,2-propanediol with dihydropyran under acidic conditions (e.g., p-toluenesulfonic acid in dichloromethane) to introduce the THP group at the stereogenic center. Monitor completion via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) . - Step 2: Tosylation

Treat the THP-protected alcohol with 4-methylbenzenesulfonyl chloride (1.2 eq) in anhydrous pyridine or dichloromethane with DMAP (catalyst). Maintain temperatures below 0°C to minimize side reactions. Purify via flash chromatography (silica gel, gradient elution) . - Yield Optimization : Typical yields range from 70–85%. Impurities include unreacted diol or over-tosylated products, resolved via fractional crystallization .

Basic: Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers. Retention times vary by configuration (e.g., (2S) elutes at 12.3 min vs. (2R) at 14.7 min) .

- NMR Spectroscopy :

- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +15.6° for (2S) in chloroform) .

Advanced: How does the THP-2-yloxy group influence the tosylate’s reactivity in SN2 reactions?

Methodological Answer:

- Steric Hindrance : The THP ring creates a bulky environment, slowing SN2 kinetics. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance nucleophile accessibility .

- Electronic Effects : The ether oxygen stabilizes adjacent partial positive charge, slightly enhancing leaving-group ability.

- Competing Mechanisms : Under acidic conditions, THP deprotection may occur, generating a diol by-product. Monitor pH rigorously .

Advanced: What experimental strategies prevent racemization during synthetic steps?

Methodological Answer:

- Low-Temperature Reactions : Conduct tosylation at –20°C to minimize epimerization .

- Non-Polar Solvents : Use toluene or hexane to reduce dielectric effects that promote chiral inversion.

- Avoid Protic Acids : Replace HCl with milder acids (e.g., camphorsulfonic acid) in protection/deprotection steps .

Basic: What storage conditions are essential to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal or photolytic degradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the tosyl group.

- Short-Term Stability : HPLC analysis shows <5% decomposition after 6 months under inert atmosphere .

Advanced: How can computational tools predict regioselectivity in reactions involving this compound?

Methodological Answer:

- Transition State Modeling : Use Discovery Studio’s DFT modules to calculate activation energies for competing pathways (e.g., SN2 vs. elimination) .

- Molecular Dynamics : Simulate solvent effects on nucleophilic attack trajectories. For example, THF increases accessibility to the β-carbon compared to DMSO .

Basic: What purification methods achieve >99% enantiomeric excess?

Methodological Answer:

- Chiral Resolving Agents : Co-crystallize with (R)-1-phenylethylamine to isolate the (2S)-enantiomer .

- Preparative HPLC : Use a Chiralcel® OD column with heptane:ethanol (95:5) for gram-scale separation.

Advanced: How are common synthesis by-products identified and minimized?

Methodological Answer:

- By-Products :

- Elimination Product : 2-((Tetrahydro-2H-pyran-2-yl)oxy)propene (GC-MS: m/z 156 [M⁺]).

- Ditosylate : Detectable via ¹H NMR (δ 7.8 ppm, doublet for two tosyl groups) .

- Mitigation :

- Limit reaction time to 2 hours during tosylation.

- Use excess THP-protected alcohol (1.5 eq) to favor mono-tosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。